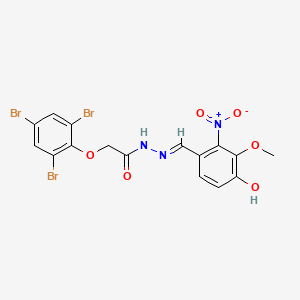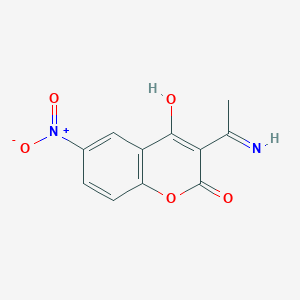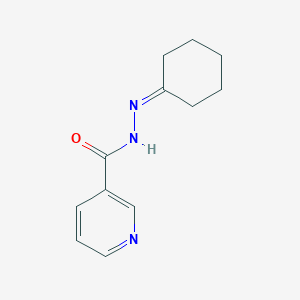![molecular formula C17H26ClNO7 B6015406 {2-[2-(2-chloro-4,6-dimethylphenoxy)ethoxy]ethyl}(2-methoxyethyl)amine oxalate](/img/structure/B6015406.png)
{2-[2-(2-chloro-4,6-dimethylphenoxy)ethoxy]ethyl}(2-methoxyethyl)amine oxalate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
{2-[2-(2-chloro-4,6-dimethylphenoxy)ethoxy]ethyl}(2-methoxyethyl)amine oxalate, also known as CDMPEA, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is a derivative of phenoxyethanolamine and has been found to have various biochemical and physiological effects.
Mecanismo De Acción
The exact mechanism of action of {2-[2-(2-chloro-4,6-dimethylphenoxy)ethoxy]ethyl}(2-methoxyethyl)amine oxalate is not fully understood. However, it has been suggested that this compound exerts its biological effects through the modulation of various signaling pathways. For example, this compound has been shown to activate the Nrf2/ARE pathway, which is involved in the regulation of antioxidant and anti-inflammatory responses. This compound has also been found to inhibit the NF-κB pathway, which is involved in the regulation of immune and inflammatory responses.
Biochemical and Physiological Effects
This compound has been found to have various biochemical and physiological effects. It has been shown to have antioxidant and anti-inflammatory properties, which can protect against oxidative stress and inflammation. This compound has also been found to have antitumor effects and can inhibit the growth of cancer cells. In addition, this compound has been shown to have neuroprotective properties and can protect against ischemic brain injury. This compound has also been found to have cardioprotective effects and can protect against myocardial ischemia-reperfusion injury.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
{2-[2-(2-chloro-4,6-dimethylphenoxy)ethoxy]ethyl}(2-methoxyethyl)amine oxalate has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized in the laboratory. This compound has also been found to be relatively non-toxic, making it suitable for use in cell culture studies. However, there are also some limitations to the use of this compound in lab experiments. For example, its mechanism of action is not fully understood, which can make it difficult to interpret the results of experiments. In addition, the concentration of this compound required to produce a biological effect can vary depending on the experimental conditions.
Direcciones Futuras
There are several future directions for the study of {2-[2-(2-chloro-4,6-dimethylphenoxy)ethoxy]ethyl}(2-methoxyethyl)amine oxalate. One area of research is the development of new drugs based on the structure of this compound. The antioxidant, anti-inflammatory, and antitumor properties of this compound make it a promising compound for the development of new drugs for the treatment of various diseases. Another area of research is the elucidation of the mechanism of action of this compound. Further studies are needed to fully understand how this compound exerts its biological effects. Finally, the potential use of this compound in combination with other drugs for the treatment of diseases should be explored.
Métodos De Síntesis
The synthesis of {2-[2-(2-chloro-4,6-dimethylphenoxy)ethoxy]ethyl}(2-methoxyethyl)amine oxalate involves the reaction of 2-chloro-4,6-dimethylphenol with 2-(2-aminoethoxy)ethanol in the presence of a base. The resulting product is then reacted with 2-methoxyethylamine to form the final product, this compound. The synthesis of this compound has been well-documented in the literature and can be easily reproduced in the laboratory.
Aplicaciones Científicas De Investigación
{2-[2-(2-chloro-4,6-dimethylphenoxy)ethoxy]ethyl}(2-methoxyethyl)amine oxalate has been extensively studied for its potential applications in scientific research. It has been found to have various biological activities, including anti-inflammatory, antioxidant, and antitumor effects. This compound has also been shown to have neuroprotective properties and can protect against ischemic brain injury. In addition, this compound has been found to have cardioprotective effects and can protect against myocardial ischemia-reperfusion injury. These properties make this compound a promising compound for the development of new drugs for the treatment of various diseases.
Propiedades
IUPAC Name |
N-[2-[2-(2-chloro-4,6-dimethylphenoxy)ethoxy]ethyl]-2-methoxyethanamine;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24ClNO3.C2H2O4/c1-12-10-13(2)15(14(16)11-12)20-9-8-19-7-5-17-4-6-18-3;3-1(4)2(5)6/h10-11,17H,4-9H2,1-3H3;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNFMNUHOWHHKCI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)Cl)OCCOCCNCCOC)C.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26ClNO7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(1-adamantyl)-4-{[4-(4-nitrophenoxy)phenyl]sulfonyl}piperazine](/img/structure/B6015334.png)

![5-{[2,5-dimethyl-1-(4-nitrophenyl)-1H-pyrrol-3-yl]methylene}-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B6015345.png)
![5-[(2-chloro-4-methoxyphenoxy)methyl]-N-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-1H-pyrazole-3-carboxamide](/img/structure/B6015351.png)

![[1-{[2-(methylthio)-3-pyridinyl]carbonyl}-3-(2-phenoxyethyl)-3-piperidinyl]methanol](/img/structure/B6015368.png)
![tert-butyl 2-{[(4-fluoro-2-methylphenyl)amino]carbonyl}-1-pyrrolidinecarboxylate](/img/structure/B6015372.png)
![4-[1-(benzylsulfonyl)-3-pyrrolidinyl]-1-isobutylpiperidine](/img/structure/B6015378.png)
![1-(4-allyl-2-methoxyphenoxy)-3-[4-(4-fluorophenyl)-1-piperazinyl]-2-propanol dihydrochloride](/img/structure/B6015382.png)
![N-methyl-2-[3-oxo-1-(3-phenylpropyl)-2-piperazinyl]-N-[(5-propyl-1H-pyrazol-3-yl)methyl]acetamide](/img/structure/B6015396.png)
![2,2,2-trichloro-N-[2-(2-fluorophenyl)-1,3-benzoxazol-5-yl]acetamide](/img/structure/B6015399.png)
![2,6-dichloro-N-({[1-(3-fluorophenyl)-3-methyl-1H-pyrazol-5-yl]amino}carbonyl)benzamide](/img/structure/B6015401.png)
![N-[5-(5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-4-methylbenzamide](/img/structure/B6015405.png)